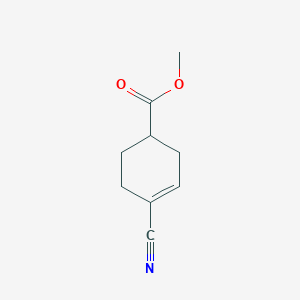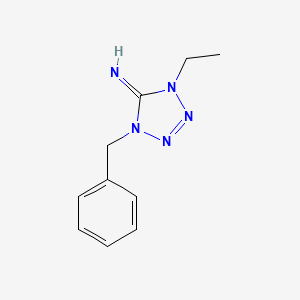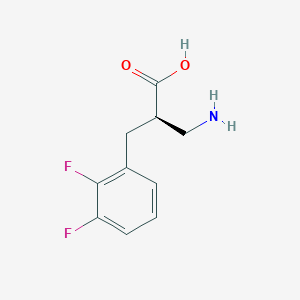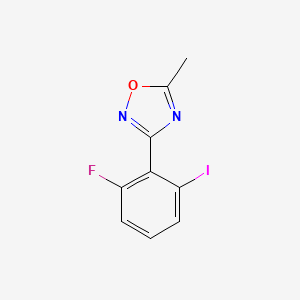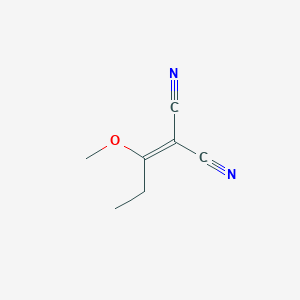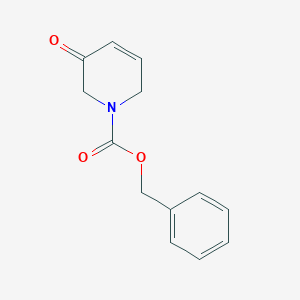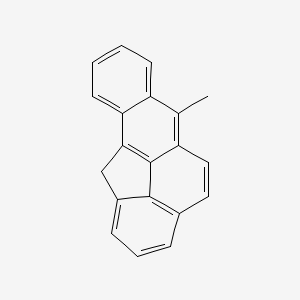
11H-Benz(bc)aceanthrylene, 6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Benz(bc)aceanthrylene, 6-methyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H14. It is a derivative of 11H-Benz(bc)aceanthrylene, where a methyl group is attached to the sixth position of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benz(bc)aceanthrylene, 6-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C .
Industrial Production Methods
Industrial production of 11H-Benz(bc)aceanthrylene, 6-methyl- may involve large-scale Friedel-Crafts reactions or other cyclization techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
11H-Benz(bc)aceanthrylene, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration; sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
11H-Benz(bc)aceanthrylene, 6-methyl- has several scientific research applications:
Chemistry: Used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of dyes and pigments
Mécanisme D'action
The mechanism of action of 11H-Benz(bc)aceanthrylene, 6-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting transcription and replication processes. It may also interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can induce oxidative stress and cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
11H-Benz(bc)aceanthrylene: The parent compound without the methyl group.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar structural features.
Chrysene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
Uniqueness
11H-Benz(bc)aceanthrylene, 6-methyl- is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with biological targets and its overall physicochemical properties .
Propriétés
Numéro CAS |
63041-88-3 |
|---|---|
Formule moléculaire |
C20H14 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
8-methylpentacyclo[14.2.1.02,7.09,18.012,17]nonadeca-1(18),2,4,6,8,10,12(17),13,15-nonaene |
InChI |
InChI=1S/C20H14/c1-12-15-7-2-3-8-17(15)18-11-14-6-4-5-13-9-10-16(12)20(18)19(13)14/h2-10H,11H2,1H3 |
Clé InChI |
IJAOHUABITVDOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C4C2=C(CC4=CC=C3)C5=CC=CC=C15 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)

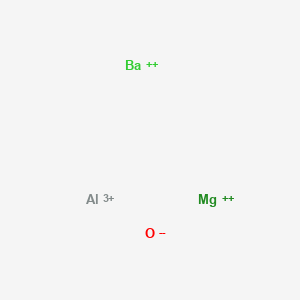
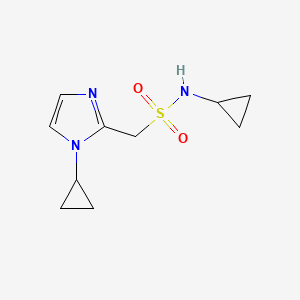
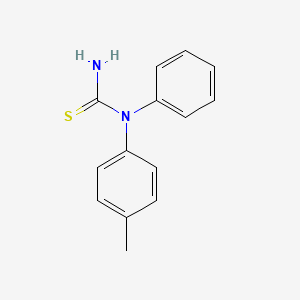
![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
